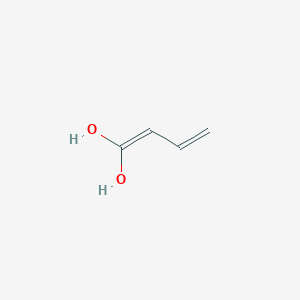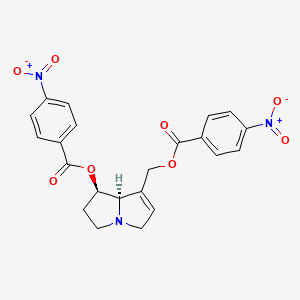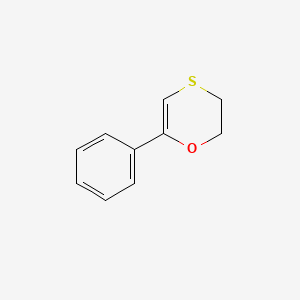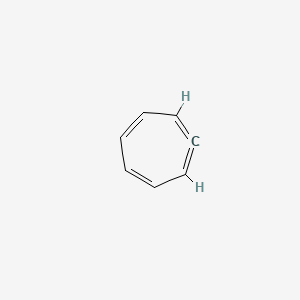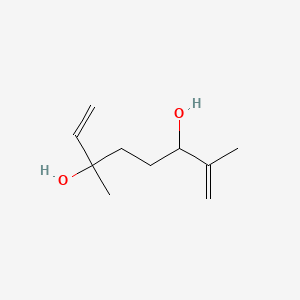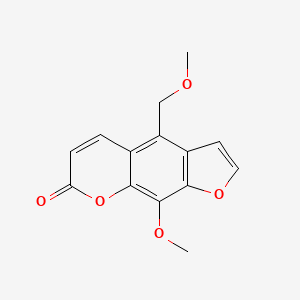
5,10-Dimethyl-5,10-dihydrophenazin-5-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,10-Dimethyl-5,10-dihydrophenazin-5-ium is a chemical compound with the molecular formula C14H14N2 It is a derivative of phenazine, characterized by the presence of two methyl groups at the 5 and 10 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,10-Dimethyl-5,10-dihydrophenazin-5-ium typically involves the reduction of phenazine derivatives. One common method includes the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using similar reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
5,10-Dimethyl-5,10-dihydrophenazin-5-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenazine derivatives.
Reduction: Further reduction can lead to fully reduced phenazine compounds.
Substitution: The methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: Phenazine derivatives.
Reduction: Fully reduced phenazine compounds.
Substitution: Various substituted phenazine derivatives.
Aplicaciones Científicas De Investigación
5,10-Dimethyl-5,10-dihydrophenazin-5-ium has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex phenazine derivatives.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 5,10-Dimethyl-5,10-dihydrophenazin-5-ium involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with redox-active sites in cells.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Methyl-5,10-dihydrophenazine
- 5,10-Dihydro-5,10-dimethylphenazine
Uniqueness
5,10-Dimethyl-5,10-dihydrophenazin-5-ium is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
46492-21-1 |
|---|---|
Fórmula molecular |
C14H15N2+ |
Peso molecular |
211.28 g/mol |
Nombre IUPAC |
5,10-dimethyl-5H-phenazin-5-ium |
InChI |
InChI=1S/C14H14N2/c1-15-11-7-3-5-9-13(11)16(2)14-10-6-4-8-12(14)15/h3-10H,1-2H3/p+1 |
Clave InChI |
GVTGSIMRZRYNEI-UHFFFAOYSA-O |
SMILES canónico |
C[NH+]1C2=CC=CC=C2N(C3=CC=CC=C31)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3,4-Dichlorophenyl)-2-[4-methyl-6-(4-methyl-1,4-diazepan-1-yl)pyrimidin-2-yl]guanidine](/img/structure/B14649836.png)
